molecular formula C9H8F2O B1397865 3',4'-Difluoro-5'-methylacetophenone CAS No. 1806331-86-1

3',4'-Difluoro-5'-methylacetophenone

Cat. No.: B1397865
CAS No.: 1806331-86-1
M. Wt: 170.16 g/mol
InChI Key: VATGMLANKBQYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Difluoro-5'-methylacetophenone is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both fluorine substituents and a methyl group on the acetophenone core, makes it a valuable precursor for the development of more complex bioactive molecules. A primary research application of this compound and its analogs is in the synthesis of chalcones and their derivatives . Chalcones are known as open-chain flavonoids and are extensively studied for their broad-spectrum biological activities. Researchers utilize difluoro-methylacetophenones to create novel chalcone compounds for investigating antiviral and antimicrobial applications . These synthetic chalcones have shown promise in combating pathogenic viruses and multidrug-resistant bacteria by targeting vital enzymes and pathways . The specific substitution pattern on the acetophenone ring can be critical for optimizing biological activity and selectivity in drug discovery efforts. As a fine chemical intermediate, 3',4'-Difluoro-5'-methylacetophenone is strictly for research and development purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment, considering standard safety practices for laboratory chemicals.

Properties

IUPAC Name

1-(3,4-difluoro-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-7(6(2)12)4-8(10)9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATGMLANKBQYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example: Preparation via 3,5-Difluoro-4-methylphenylboronic Acid

  • Step 1: Synthesis of 4-bromo-2,6-difluorotoluene
    Starting from 1-bromo-3,5-difluorobenzene, lithiation with diisopropylamine lithium at -78°C under nitrogen atmosphere is performed, followed by methylation with methyl iodide. The product is isolated by extraction and vacuum distillation, yielding 4-bromo-2,6-difluorotoluene with approximately 70% yield.

  • Step 2: Conversion to 3,5-difluoro-4-methylphenylboronic acid
    The bromo intermediate reacts with n-butyllithium at -78°C, followed by addition of triisopropyl borate. After acid workup and purification, the target boronic acid is obtained with a yield of 70-78%.

  • Step 3: Further transformations
    The boronic acid intermediate can be converted to the acetophenone derivative via Suzuki coupling or oxidation reactions, depending on the desired substitution pattern.

Step Reaction Conditions Yield (%) Notes
1 1-bromo-3,5-difluorobenzene, diisopropylamine lithium, methyl iodide, -78°C to RT, N2 atmosphere ~70 Vacuum distillation purification
2 4-bromo-2,6-difluorotoluene, n-butyllithium, triisopropyl borate, -78°C to RT, N2 atmosphere 70-78 Acid workup, ethyl acetate extraction
3 Boronic acid to acetophenone derivative Variable Suzuki coupling or oxidation steps

This method benefits from the use of inexpensive and readily available starting materials, mild reaction conditions, and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-5’-methylacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3’,4’-difluoro-5’-methylbenzoic acid.

    Reduction: Formation of 3’,4’-difluoro-5’-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
3',4'-Difluoro-5'-methylacetophenone serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique fluorinated structure allows for the development of compounds with enhanced biological properties.

2. Medicinal Chemistry:
The compound has been studied for its potential as a therapeutic agent. Its fluorine atoms can influence pharmacokinetics and bioavailability, making it a valuable candidate in drug design. Research indicates that fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts .

3. Biological Research:
In biological studies, 3',4'-Difluoro-5'-methylacetophenone can act as a probe to investigate enzyme-catalyzed reactions. It has shown promise in modulating enzyme activity, particularly cytochrome P450 enzymes, which are crucial for drug metabolism.

4. Material Science:
This compound is also utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.

Case Studies

1. Enzyme Activity Modulation:
A study investigated the effects of 3',4'-Difluoro-5'-methylacetophenone on cytochrome P450 enzymes. Results indicated significant inhibition of enzyme activity at certain concentrations, suggesting its potential use in drug metabolism modulation.

2. Antimicrobial Activity:
In comparative studies against various bacterial strains, 3',4'-Difluoro-5'-methylacetophenone exhibited superior antimicrobial effects compared to non-fluorinated analogs. This suggests its potential application as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-5’-methylacetophenone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 3',4'-Difluoro-5'-methylacetophenone lies in the combination of fluorine and methyl substituents. Key analogs and their differences include:

Table 1: Structural Comparison of 3',4'-Difluoro-5'-methylacetophenone with Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3',4'-Difluoro-5'-methylacetophenone 3'-F, 4'-F, 5'-CH₃ C₉H₈F₂O 170.16 Not provided Methyl enhances lipophilicity
3',5'-Difluoroacetophenone 3'-F, 5'-F C₈H₆F₂O 156.13 123577-99-1 Symmetrical fluorine substitution
2'-Chloro-5'-fluoroacetophenone 2'-Cl, 5'-F C₈H₆ClFO 172.58 60468-36-2 Chlorine increases reactivity
3',5'-Difluoro-2'-hydroxyacetophenone 2'-OH, 3'-F, 5'-F C₈H₆F₂O₂ 172.13 140675-42-9 Hydroxyl enables hydrogen bonding
4'-Methylacetophenone 4'-CH₃ C₉H₁₀O 134.18 122-00-9 Lacks fluorine substituents

Key Observations :

  • Fluorine Position: 3',4'-Difluoro substitution distinguishes it from symmetrical analogs like 3',5'-difluoroacetophenone .
  • Methyl vs. Hydroxyl: Methyl at 5' increases steric bulk and lipophilicity compared to hydroxyl-containing analogs (e.g., 3',5'-Difluoro-2'-hydroxyacetophenone), which exhibit polar interactions .
  • Halogen Diversity: Chlorine substitution (e.g., 2'-Chloro-5'-fluoroacetophenone) introduces greater electronegativity and alters reaction pathways in nucleophilic substitutions .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Solubility LogP (Predicted) NMR Shifts (¹H, Key Groups)
3',4'-Difluoro-5'-methylacetophenone ~250 (est.) Organic solvents 2.1 Methyl: ~2.4 ppm; Aromatic: 7.1–7.5 ppm (est.)
3',5'-Difluoroacetophenone 220–225 Ethanol, DCM 1.8 Aromatic: 7.0–7.3 ppm
2'-Chloro-5'-fluoroacetophenone 235–240 Acetone, Ether 2.3 Chlorine deshields adjacent protons
4'-Methylacetophenone 228 Water-insoluble 1.5 Methyl: 2.6 ppm; Aromatic: 7.2–7.8 ppm

Key Findings :

  • Lipophilicity: The methyl group in 3',4'-Difluoro-5'-methylacetophenone increases LogP compared to non-methylated analogs, enhancing membrane permeability in biological systems.
  • Solubility: Fluorine atoms improve solubility in polar aprotic solvents (e.g., DCM, acetone) relative to non-fluorinated acetophenones .
  • NMR Shifts : Methyl groups resonate near 2.4–2.6 ppm, while fluorine substituents deshield aromatic protons, shifting signals upfield .

Insights :

  • Fluorescence: Fluoroacetophenones generally exhibit higher fluorescence (e.g., 58% for 3',5'-difluoroacetophenone) compared to methylated or hydroxylated analogs .

Biological Activity

3',4'-Difluoro-5'-methylacetophenone (DFMA) is an organic compound with the molecular formula C9H8F2O. It is a derivative of acetophenone characterized by the substitution of two fluorine atoms at the 3' and 4' positions and a methyl group at the 5' position of the aromatic ring. This unique structure contributes to its biological activity, making it a subject of interest in various scientific research applications.

The compound's chemical structure allows it to engage in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can be catalyzed by agents like potassium permanganate or sodium borohydride, which are commonly used in organic synthesis. The presence of fluorine enhances the compound's ability to form hydrogen bonds, thereby increasing its interaction with biological macromolecules such as enzymes and receptors.

Mechanism of Action:

  • Enzyme Inhibition: DFMA may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
  • Receptor Modulation: The compound can modulate receptor activity through conformational changes induced by its binding.

Antimicrobial Properties

Recent studies have indicated that DFMA exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been attributed to its ability to inhibit key enzymes involved in bacterial metabolism. For example, in vitro studies have shown that DFMA can inhibit glucosamine-6-phosphate synthase, an enzyme critical for bacterial cell wall synthesis .

Antiviral Applications

DFMA has also been explored for its antiviral potential. Research suggests that compounds similar to DFMA can selectively target viral enzymes, inhibiting their function. For instance, chalcone derivatives have demonstrated antiviral effects against SARS-CoV-2 by inhibiting main protease (Mpro) activity, suggesting a potential pathway for DFMA's action against viral infections .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study evaluated the antibacterial properties of DFMA against several strains of bacteria. The results indicated that DFMA exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent.
  • Antiviral Activity:
    • In silico studies have modeled the interaction of DFMA with viral proteins, predicting strong binding affinities similar to those observed with known antiviral drugs like remdesivir. This suggests that DFMA could serve as a lead compound for further development in antiviral therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3',4'-DifluoroacetophenoneLacks methyl groupReduced reactivity
5'-MethylacetophenoneNo fluorine substitutionLower antimicrobial activity
4'-FluoroacetophenoneOne fluorine atomDifferent interaction profile

DFMA is unique due to its combination of two fluorine atoms and a methyl group, enhancing its stability and reactivity compared to its analogs. This structural uniqueness contributes to its diverse biological activities.

Q & A

Basic: What are the optimal synthetic routes for 3',4'-Difluoro-5'-methylacetophenone in laboratory settings?

Methodological Answer:
The synthesis typically involves sequential fluorination and methylation of an acetophenone precursor. A common approach includes:

Friedel-Crafts Acylation : Introduce the acetyl group to a pre-fluorinated toluene derivative under catalysis (e.g., AlCl₃) .

Fluorination : Use fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to install fluorine atoms at the 3' and 4' positions. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-fluorination .

Methylation : Introduce the 5'-methyl group via alkylation (e.g., CH₃I/K₂CO₃ in DMF) or cross-coupling (e.g., Suzuki-Miyaura with a methyl boronic acid derivative) .
Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography or recrystallization to ensure high purity (>95%) .

Basic: How can researchers characterize the structural and electronic properties of 3',4'-Difluoro-5'-methylacetophenone?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹⁹F NMR (δ -110 to -125 ppm for aromatic F) and ¹H NMR (methyl group at δ ~2.5 ppm) confirm substitution patterns .
  • X-ray Crystallography : Determine crystal packing and bond angles. Refinement via SHELXL (e.g., SHELX-2018) ensures accurate structural resolution .
  • IR Spectroscopy : Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: 200.08 g/mol) .

Basic: What are the key reactivity patterns of 3',4'-Difluoro-5'-methylacetophenone under nucleophilic or electrophilic conditions?

Methodological Answer:

  • Electrophilic Substitution : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophiles (e.g., NO₂⁺) to the less hindered 6' position. Conduct nitration at 0–5°C in H₂SO₄/HNO₃ .
  • Nucleophilic Attack : The ketone undergoes reduction (e.g., NaBH₄/MeOH yields secondary alcohol) or Grignard addition (e.g., MeMgBr to form tertiary alcohol) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C, 12 hr) .

Advanced: How can researchers resolve contradictions in crystallographic data for fluorinated acetophenones?

Methodological Answer:
Discrepancies in bond lengths or angles may arise from:

  • Disorder in Crystal Lattice : Refine using twin-law corrections in SHELXL .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) during refinement .
  • Validation Tools : Use PLATON or checkCIF to validate structural parameters against databases (e.g., Cambridge Structural Database) .
    Example : For 3',4'-Difluoro-5'-methylacetophenone, compare experimental C-F bond lengths (1.34–1.38 Å) with DFT-optimized values to assess accuracy .

Advanced: What computational methods are suitable for predicting the biological activity of 3',4'-Difluoro-5'-methylacetophenone derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina. Validate with MD simulations (e.g., GROMACS) .
  • SAR Analysis : Compare substituent effects (e.g., replacing F with Cl or CH₃O) on binding affinity using Free-Wilson or Hansch approaches .

Advanced: How does the regioselectivity of fluorination impact the synthesis of 3',4'-Difluoro-5'-methylacetophenone?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing Groups : The acetyl group directs electrophilic fluorination to meta/para positions. Use steric blocking (e.g., bulky substituents) to favor 3',4'-difluoro products .
  • Reagent Choice : DAST favors mono-fluorination, while Selectfluor® may lead to di-fluorination. Monitor via ¹⁹F NMR to prevent over-substitution .
    Case Study : Inadequate temperature control (<0°C) during DAST reactions can yield 3'-fluoro-5'-methyl byproducts. Optimize at -20°C for 6 hr .

Advanced: How can researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • NMR Chemical Shifts : Use gauge-invariant atomic orbital (GIAO) methods in Gaussian 16 to calculate theoretical shifts. Compare with experimental data to identify conformational mismatches .
  • IR Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align computed and observed C=O stretches .
  • Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and predicted values to refine computational models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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